Hex-5-ene-1,2-diamine dihydrochloride

Descripción general

Descripción

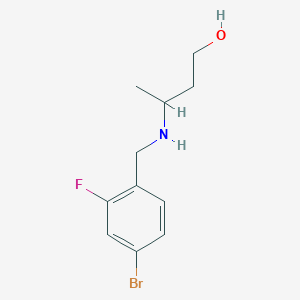

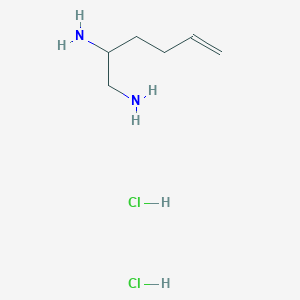

Hex-5-ene-1,2-diamine dihydrochloride is a chemical compound with the CAS Number: 1384428-80-1 . It has a molecular weight of 187.11 . The compound is in powder form .

Molecular Structure Analysis

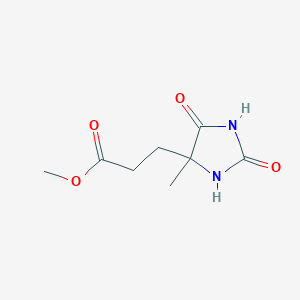

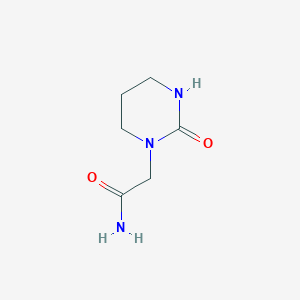

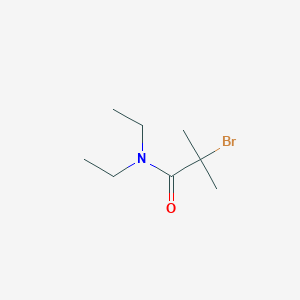

The molecular formula of Hex-5-ene-1,2-diamine dihydrochloride is C6H16Cl2N2 . The InChI code is 1S/C6H14N2.2ClH/c1-2-3-4-6(8)5-7;;/h2,6H,1,3-5,7-8H2;2*1H .Physical And Chemical Properties Analysis

Hex-5-ene-1,2-diamine dihydrochloride is a powder . It has a molecular weight of 187.11 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Alternative Molecular Scaffolds Synthesis

Hex-5-ene-1,2-diamine dihydrochloride derivatives have been explored for their utility in synthesizing diverse molecular scaffolds. A study highlighted the use of complementary cyclization reactions of hex-2-ene-1,6-diamine derivatives to create alternative molecular frameworks. This approach's significance was analyzed using LLAMA, an open-access computational tool, to assess the lead-likeness and novelty of the resulting molecular scaffolds (Colomer et al., 2016).

Carbon-rich Scaffolding

Derivatives related to hex-5-ene-1,2-diamine dihydrochloride, such as tetraethynylethene (TEE) and (E)-1,2-diethynylethene (DEE), have been utilized to create carbon-rich scaffolding. These structures serve as modular components for constructing one- and two-dimensional carbon-rich scaffolds, extending beyond 10 nm in length or forming large macrocyclic cores. The functionalization of these novel chromophores with donor–acceptor substituents has been found to significantly enhance their advanced material properties, including exceptional third-order optical nonlinearities (Diederich, 2001).

Polymerization Initiatives

Hex-5-ene-1,2-diamine dihydrochloride derivatives have been instrumental in polymerization studies, especially in the initiation of hex-1-ene polymerization using diimine complexes of nickel and palladium. These studies have explored the effects of monomer concentration, reaction temperature, and initiator structure on the activity, molar mass, branching, and thermal properties of poly(hex-1-ene)s. Such research has provided insights into living/controlled polymerization mechanisms, contributing significantly to the field of polymer science (Merna et al., 2005; Peleska et al., 2011).

Host-Guest Chemistry

Investigations into the O(phenoxo)2O(ether)2 compartments of 3-methoxysalicylaldehyde-diamine ligands, derivatives of hex-5-ene-1,2-diamine dihydrochloride, have unveiled novel host–guest systems. These studies have synthesized and characterized mononuclear copper(II) compounds to understand how such compartments can interact with an aquated proton, leading to the formation of bifurcated hydrogen bonds and self-assembled structures with significant implications for the field of supramolecular chemistry (Chakraborty et al., 2014).

Living/Controlled Olefin Polymerization

Further research into hex-5-ene-1,2-diamine dihydrochloride derivatives has facilitated living/controlled olefin polymerization. This has been achieved by employing methylalumoxane-activated diimine complexes, which allowed for the preparation of poly(hex-1-ene) with a very narrow molar mass distribution. The findings from these studies have implications for controlling polymerization processes and tailoring polymer properties for specific applications (Merna et al., 2009).

Safety and Hazards

The compound has been classified as a warning under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

hex-5-ene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-3-4-6(8)5-7;;/h2,6H,1,3-5,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAZPJCXRJMXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hex-5-ene-1,2-diamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Dichloro-1-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B1459065.png)

![Benzoic acid, 3-[(hydroxyamino)iminomethyl]-, methyl ester](/img/structure/B1459075.png)